molecular formula C12H18N2O3 B14037283 tert-Butyl (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

tert-Butyl (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No.: B14037283
M. Wt: 238.28 g/mol
InChI Key: CRTHWGQKZMKKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as a dimethyl-6-oxo-1,6-dihydropyridine derivative. The reaction is often carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact molecular mechanisms depend on the specific context and application .

Comparison with Similar Compounds

Uniqueness: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is unique due to its specific structural features, including the dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-(1,5-dimethyl-6-oxopyridin-3-yl)carbamate

InChI

InChI=1S/C12H18N2O3/c1-8-6-9(7-14(5)10(8)15)13-11(16)17-12(2,3)4/h6-7H,1-5H3,(H,13,16)

InChI Key

CRTHWGQKZMKKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.